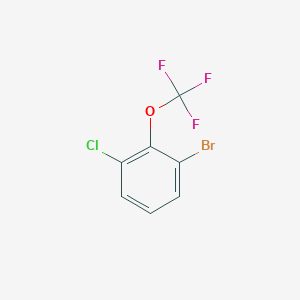

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H3BrClF3O and its molecular weight is 275.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Naphthalenes and Naphthols

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene has been used in the generation of arynes, which are intermediates in the synthesis of naphthalenes and naphthols. This process involves treatment with lithium diisopropylamide (LDA) and further reactions leading to the production of these compounds. This approach demonstrates the compound's utility in complex organic synthesis (Schlosser & Castagnetti, 2001).

Metalation of Halobenzotrifluorides

The compound is also significant in the study of the metalation of chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes. This process involves deprotonation adjacent to the halogen substituent and has been explored to understand positional ambiguities and establish site selectivities in chemical reactions (Mongin, Desponds, & Schlosser, 1996).

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to this compound, is a versatile starting material for organometallic synthesis. It has been used to prepare various organometallic compounds, indicating the potential of related compounds in this field (Porwisiak & Schlosser, 1996).

Halogenation Studies

The compound plays a role in halogenation studies, particularly in the controlled chlorination of trifluoromethoxybenzene to produce mono-, di-, tri-, and tetrachloro derivatives. This research provides insights into the halogenation process and the stability of halogenated products (Herkes, 1977).

Synthesis of Trifluoromethylated Compounds

In a unique reaction, 1-bromo-1-chloro-2,2,2-trifluoroethane reacts with trimethoxy-benzene to form trifluoromethyl-bis(trimethoxyphenyl)methane, showing the compound's role in synthesizing trifluoromethylated compounds (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

Mechanism of Action

Target of Action

It’s known that bromo and chloro groups in organic compounds often serve as good leaving groups in nucleophilic substitution reactions . The trifluoromethoxy group might influence the compound’s reactivity and selectivity .

Mode of Action

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene can undergo a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . This suggests that the compound can participate in cycloaddition reactions, which could be a key part of its interaction with its targets.

Biochemical Pathways

The compound’s ability to undergo diels-alder reactions suggests it could potentially interact with various biochemical pathways, particularly those involving cycloaddition reactions .

Pharmacokinetics

The presence of the trifluoromethoxy group might influence these properties, as fluorinated compounds often exhibit enhanced metabolic stability and improved bioavailability .

Result of Action

Its ability to participate in diels-alder reactions suggests it could potentially induce structural changes in its targets, leading to alterations in their function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants could influence the action, efficacy, and stability of this compound. For instance, its reaction with LDA in THF and furan is carried out under specific conditions , suggesting that similar conditions might be required for its effective action in a biological context.

Properties

IUPAC Name |

1-bromo-3-chloro-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLYSMJKYXLKII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)